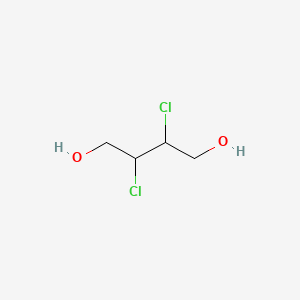
dl-2,3-Dichloro-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dl-2,3-Dichloro-1,4-butanediol: is an organic compound with the molecular formula C4H8Cl2O2. It is a white to almost white powder or crystalline solid. This compound is used in various chemical synthesis processes and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing dl-2,3-Dichloro-1,4-butanediol involves the reaction of cis-1,4-dichloro-2-butene with potassium permanganate in a mixture of water and acetone. The reaction is carried out at a temperature of 0-5°C for about 5 hours. The product is then purified through a series of steps including filtration, distillation, and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process involves the use of large reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: dl-2,3-Dichloro-1,4-butanediol undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
dl-2,3-Dichloro-1,4-butanediol is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of dl-2,3-Dichloro-1,4-butanediol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
- 1,4-Dichlorobutane-2,3-diol
- 2,3-Dibromo-1,4-butanediol
- 1,4-Dichloro-2-butanol
Comparison: dl-2,3-Dichloro-1,4-butanediol is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a valuable compound in various chemical and biochemical applications .
Properties
CAS No. |
2736-78-9 |
|---|---|
Molecular Formula |
C4H8Cl2O2 |
Molecular Weight |
159.01 g/mol |
IUPAC Name |
2,3-dichlorobutane-1,4-diol |
InChI |
InChI=1S/C4H8Cl2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 |
InChI Key |
BDFQFJDIIIRPBO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CO)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


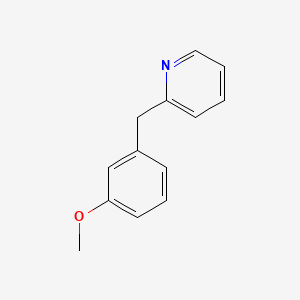
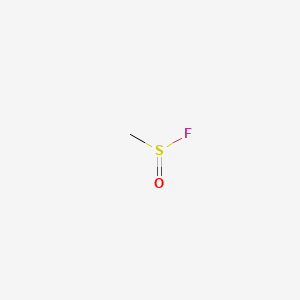
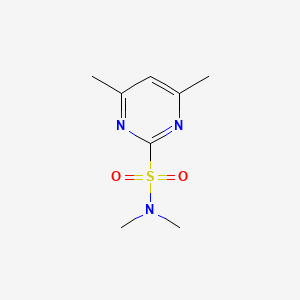
![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
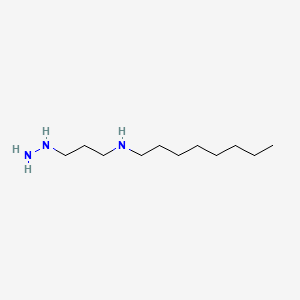
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
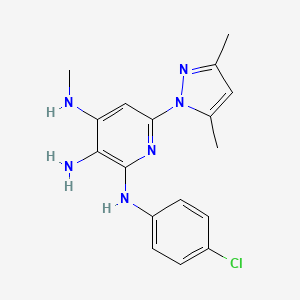
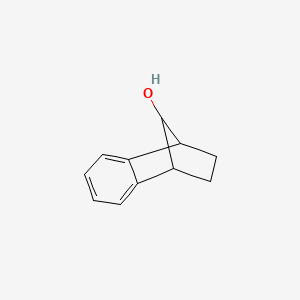
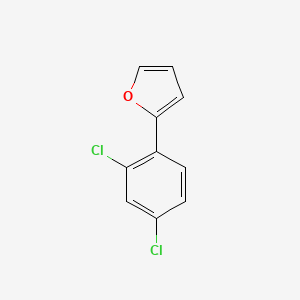
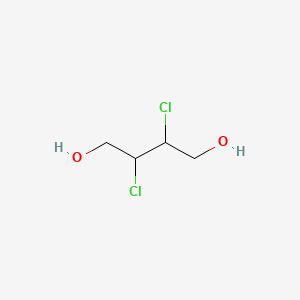
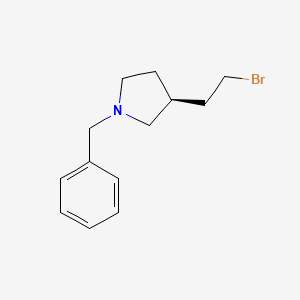

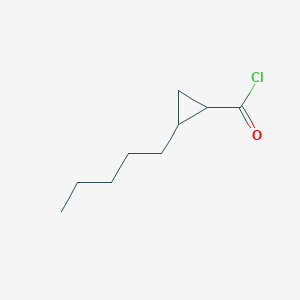
![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
